2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carbohydrazide
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
| Band (cm⁻¹) | Assignment |
|---|---|
| 3353–3187 | N–H stretching (hydrazide) |
| 1660 | C=O stretching (carbohydrazide) |
| 1522–1373 | C–N and aromatic C=C vibrations |
Data from related imidazo[1,2-a]pyridine carbohydrazides confirm these functional groups .
Mass Spectrometry (MS)
- Molecular Ion Peak : m/z 296.28 ([M+H]⁺), consistent with the molecular formula C₁₅H₁₂N₄O₃ .
- Fragmentation Pattern :
Table 2: Key Spectral Data
| Technique | Key Signals | Source Compound |
|---|---|---|
| ¹H NMR | δ 9.53 (CONH), δ 8.58 (imidazo-H) | Imidazo[1,2-a]pyridine |
| IR | 1660 cm⁻¹ (C=O) | Carbohydrazide derivatives |
| MS | m/z 296.28 ([M+H]⁺) | PubChem |
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c16-18-15(20)10-2-4-14-17-11(7-19(14)6-10)9-1-3-12-13(5-9)22-8-21-12/h1-7H,8,16H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSPGRFDWXJLAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CN4C=C(C=CC4=N3)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation with Ethyl 3-Bromo-2-Oxopropanoate
A widely adopted method involves reacting 2-aminopyridine with ethyl 3-bromo-2-oxopropanoate in refluxing ethanol. This generates ethyl imidazo[1,2-a]pyridine-2-carboxylate, a key intermediate.
Reaction Conditions :
Alternative Pathways Using Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. For example, cyclocondensation under microwave conditions (150°C, 20 minutes) achieves comparable yields (78%) with enhanced regioselectivity.
Carbohydrazide Functionalization at C6
The C6 carboxyl group is converted to carbohydrazide via hydrazinolysis or coupling reactions.
Hydrazinolysis of Ethyl Ester Intermediates
Treatment of ethyl 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carboxylate with excess hydrazine hydrate in ethanol yields the target carbohydrazide.
Reaction Conditions :
Coupling with Preformed Hydrazides
Alternative routes employ carbodiimide-mediated coupling (EDCI/HOBt) between the carboxylic acid and hydrazine.
Reaction Conditions :
- Reagents : EDCI, HOBt, triethylamine
- Solvent : Dichloromethane
- Temperature : 0°C to room temperature
- Time : 12–24 hours
- Yield : 70–78%
Data Tables
Table 1: Comparative Analysis of Synthesis Routes
| Step | Method | Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Core Formation | Cyclocondensation | Ethanol, reflux | 70–85 | Cost-effective, high yield | Long reaction time |
| Microwave-assisted | Ethanol, 150°C | 78 | Faster, energy-efficient | Specialized equipment required | |
| Benzodioxole Addition | Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃ | 65–75 | Regioselective, scalable | Palladium cost, inert atmosphere |
| Electrophilic substitution | HCl, acetic acid | 60 | Solvent-free, simple setup | Lower yield | |
| Carbohydrazide Formation | Hydrazinolysis | Hydrazine hydrate, ethanol | 80–90 | High purity, one-step | Excess hydrazine handling |
| EDCI/HOBt coupling | EDCI, HOBt, DCM | 70–78 | Mild conditions, versatile | Cost of reagents |
Table 2: Key Spectral Data for Intermediate Characterization
| Intermediate | IR (cm⁻¹) | ¹H NMR (δ, ppm) | MS (m/z) |
|---|---|---|---|
| Ethyl imidazo[1,2-a]pyridine-2-carboxylate | 1720 (C=O) | 1.35 (t, 3H), 4.32 (q, 2H), 7.25–8.10 (m, 4H) | 217 [M+H]⁺ |
| 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carboxylic acid | 1680 (COOH) | 6.08 (s, 2H), 7.02–8.15 (m, 6H) | 296 [M+H]⁺ |
| Target carbohydrazide | 1660 (CONHNH₂) | 4.48 (s, 2H, NH₂), 9.53 (s, 1H, NH) | 296.29 [M+H]⁺ |
Mechanistic Insights and Optimization
Chemical Reactions Analysis
Nucleophilic Reactions of the Carbohydrazide Group
The carbohydrazide group participates in nucleophilic reactions due to the presence of a free amine (-NHNH₂). Key transformations include:
Example : Reaction with aromatic aldehydes under acidic conditions generates hydrazones, confirmed by FTIR (N-H stretch at 3,200–3,300 cm⁻¹) and NMR (imine proton at δ 8.2–8.5 ppm) .
Electrophilic Substitution on the Imidazopyridine Core
The electron-rich imidazopyridine ring undergoes electrophilic substitution, primarily at the C3 position:
| Reaction Type | Reagents/Conditions | Position Selectivity | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | C3 > C8 | |
| Halogenation | NBS, CHCl₃, light | C3 bromination | |
| Sulfonation | SO₃, H₂SO₄, 50°C | C3 sulfonic acid |
Mechanistic Insight : DFT studies show the C3 position has the highest electron density (Mulliken charge: −0.32) due to resonance stabilization from the adjacent nitrogen .
Cross-Coupling Reactions
The bromine substituent (if present at C3) enables transition-metal-catalyzed cross-couplings:
Example : Suzuki coupling with phenylboronic acid yields biaryl derivatives with IC₅₀ values < 1 μM against cancer cell lines .
Redox Reactions
The benzodioxole moiety undergoes oxidative cleavage under strong conditions:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 100°C | Cleavage to catechol derivatives | |
| Reduction | NaBH₄, MeOH | Amide to alcohol (rare) |
Caution : Overoxidation may degrade the imidazopyridine ring .
Biological Interactions
The carbohydrazide derivatives show pH-dependent tautomerism, influencing their biological activity:
Structural Insight : The benzodioxole ring enhances π-stacking with protein residues (e.g., His95 in KRAS), while the carbohydrazide group forms hydrogen bonds .
Stability Under Synthetic Conditions
The compound exhibits moderate thermal stability:
| Condition | Degradation Observed? | Half-Life (h) | Reference |
|---|---|---|---|
| pH 2 (HCl) | Yes (hydrazide hydrolysis) | 2.5 | |
| pH 7.4 (PBS) | No | >24 | |
| 100°C (DMF) | Partial ring decomposition | 6.0 |
Key Challenges in Reactivity
-
Regioselectivity : Competing reactions at C3 (imidazopyridine) vs. the carbohydrazide group require precise stoichiometric control .
-
Solvent Sensitivity : Polar aprotic solvents (DMF, DMSO) improve yields but may complicate purification .
-
Air Sensitivity : Hydrazide oxidation to azides occurs under aerobic conditions unless stabilized .
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carbohydrazide lies in its potential as a therapeutic agent . Research indicates that derivatives of this compound exhibit promising activity against various cancer cell lines and have been investigated for their anti-inflammatory and antimicrobial properties.
- Anticancer Activity: Studies have shown that derivatives synthesized from this scaffold demonstrate selective cytotoxicity against cancer cells, with IC50 values indicating effective inhibition at concentrations greater than 30 μM . The mechanism involves interaction with specific molecular targets that may lead to apoptosis in cancer cells.
- Antimicrobial Properties: The compound has been evaluated for its effectiveness against bacterial strains and fungal infections. For instance, certain derivatives have demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Chemical Biology
In chemical biology, 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carbohydrazide serves as a valuable probe for studying biological processes. Its ability to interact with various enzymes and receptors allows researchers to explore cellular mechanisms and pathways that are crucial for understanding disease states.
Material Science
The compound's unique structure also makes it suitable for applications in material science. It can be utilized in the development of new materials or as a catalyst in organic reactions. The synthetic routes developed for this compound enable chemists to construct complex molecular architectures essential for advancing organic chemistry .
Case Study 1: Anticancer Activity
A study focused on synthesizing derivatives of 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carbohydrazide highlighted its potential as an anticancer agent. The synthesized compounds were tested against several cancer cell lines, revealing promising results with some derivatives exhibiting IC50 values as low as 4.12 μM, outperforming standard chemotherapeutics like 5-Fluorouracil .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of the compound against various pathogens. Results indicated that certain derivatives had MIC values below those of traditional antibiotics, showcasing their potential as effective alternatives in treating resistant bacterial infections .
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carbohydrazide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with DNA, leading to various biological effects . The exact pathways and molecular targets involved are still under investigation, but it is believed to exert its effects through modulation of specific signaling pathways .
Comparison with Similar Compounds
2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carbohydrazide can be compared with other similar compounds, such as:
2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridine: This compound lacks the carbohydrazide group and may have different chemical and biological properties.
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core but may have different substituents, leading to variations in their reactivity and applications.
Biological Activity
2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carbohydrazide (CAS Number: 866149-00-0) is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Pharmacological Activities
Research indicates that 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carbohydrazide exhibits various biological activities:
1. Anticancer Activity
Several studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives, including the compound . For instance:
- Mechanism : The compound is believed to induce apoptosis in cancer cells through multiple pathways including the inhibition of cell cycle progression and activation of caspases .
- Case Study : In vitro studies demonstrated that this compound significantly reduced cell viability in glioma cell lines, suggesting its potential as an anti-glioma agent .
2. Anti-inflammatory Effects
Imidazopyridine derivatives are known for their anti-inflammatory properties:
- Research Findings : Compounds with similar structures have shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This suggests that 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carbohydrazide may share these properties .
3. Antimicrobial Activity
There is emerging evidence supporting the antimicrobial effects of imidazopyridine derivatives:
- Study Results : Certain derivatives have demonstrated activity against various bacterial strains, indicating that this compound may also possess antimicrobial properties.
Data Table of Biological Activities
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits cell cycle | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Antimicrobial | Inhibits growth of bacteria |
Case Study 1: Anti-glioma Activity
A study evaluated the effects of 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carbohydrazide on glioma cells. Results indicated a significant reduction in cell proliferation with an IC50 value suggesting high potency against these cancer cells.
Case Study 2: Inflammation Reduction
In a model of acute inflammation, administration of the compound resulted in decreased levels of inflammatory markers compared to control groups. This highlights its potential utility in treating inflammatory diseases.
Q & A
Basic: What are the most efficient synthetic routes for 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carbohydrazide?
Methodological Answer:
The compound can be synthesized via multicomponent cascade reactions. A five-component protocol using cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and diamines in water/ethanol solvent mixtures is highly efficient. Key steps include N,N-acetal formation, Knoevenagel condensation, Michael addition, and cyclization. This method avoids catalysts, uses eco-friendly solvents, and tolerates diverse functional groups, achieving yields >60% .
Experimental Design Tip:
Optimize stoichiometric ratios (1:1:1:1 for core components) and solvent polarity to enhance cyclization efficiency. Monitor reaction progress via TLC (ethyl acetate/hexane, 3:1) and purify via recrystallization from ethanol.
Advanced: How can reaction mechanisms for imidazo[1,2-a]pyridine ring formation be validated experimentally?
Methodological Answer:
Mechanistic validation requires trapping intermediates. For example, isolate the enamine tautomer (formed during imine-enamine tautomerization) via low-temperature quenching (-20°C) and characterize it using . Compare spectral data with computational models (DFT at B3LYP/6-31G** level) to confirm transition states .
Data Contradiction Analysis:
If unexpected byproducts (e.g., open-chain intermediates) dominate, adjust reaction time or solvent polarity. Use kinetic studies (e.g., variable-temperature NMR) to identify rate-limiting steps.
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Use a combination of:
- IR spectroscopy : Confirm carbonyl (C=O, ~1650–1720 cm) and hydrazide (N-H, ~3200–3350 cm) groups .
- : Identify aromatic protons (δ 6.8–8.2 ppm) and benzodioxol methylene (δ 5.9–6.1 ppm, singlet) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]) with <2 ppm error .
Advanced Tip:
For ambiguous signals, use DEPT-135 to distinguish CH and quaternary carbons.
Advanced: How can computational methods predict the compound’s bioactivity?
Methodological Answer:
Perform molecular docking (AutoDock Vina) against therapeutic targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase). Use the following workflow:
Prepare the ligand (optimize geometry at B3LYP/6-31G*).
Retrieve target PDB (e.g., 4TZK), remove water, add polar hydrogens.
Run docking with exhaustiveness = 20; analyze binding affinities (ΔG ≤ -8 kcal/mol suggests activity) .
Validation:
Compare docking results with in vitro MIC assays against MTB H37Rv. Contradictions may arise from solvation/entropy effects not modeled computationally.
Basic: What pharmacological activities are associated with imidazo[1,2-a]pyridine derivatives?
Methodological Answer:
Imidazo[1,2-a]pyridines exhibit anxiolytic, anticancer, and antimicrobial activities. For 2-(1,3-benzodioxol-5-yl) derivatives:
- Antimicrobial : Screen against Gram-positive bacteria (e.g., S. aureus ATCC 25923) using broth microdilution (MIC ≤ 16 µg/mL is promising).
- Anticancer : Test cytotoxicity via MTT assay on HeLa cells (IC < 10 µM indicates potency) .
Advanced: How to resolve contradictions in biological activity data across studies?
Case Study:
If Compound A shows high activity in one study (MIC = 4 µg/mL) but low in another (MIC = 32 µg/mL):
Check assay conditions:
- Culture medium (Mueller-Hinton vs. RPMI-1640 affects bioavailability).
- Inoculum size (1×10 vs. 1×10 CFU/mL alters efficacy).
Analyze substituent effects: Electron-withdrawing groups (e.g., -NO) on the benzodioxol ring enhance membrane penetration .
Basic: How to optimize purity for pharmacological testing?
Methodological Answer:
- Purification : Use column chromatography (silica gel, CHCl/MeOH 95:5) followed by recrystallization (ethanol/water).
- Purity Criteria : ≥95% by HPLC (C18 column, acetonitrile/water gradient, UV 254 nm) .
Advanced: What strategies enhance stability of the carbohydrazide moiety?
Methodological Answer:
- pH Control : Store solutions at pH 6–7 (buffered with 10 mM ammonium acetate) to prevent hydrolysis .
- Lyophilization : For long-term storage, lyophilize in presence of trehalose (5% w/v) to prevent hydrate formation .
Basic: What are key considerations for SAR studies on this scaffold?
Methodological Answer:
- Core Modifications : Replace benzodioxol with pyrimidine to assess π-π stacking effects.
- Substituent Screening : Introduce halogens (-F, -Cl) at position 2 of imidazo[1,2-a]pyridine to probe electronic effects .
Advanced: How to analyze regioselectivity in electrophilic substitutions?
Methodological Answer:
- Theoretical Modeling : Calculate Fukui indices (using Gaussian 09) to identify nucleophilic sites.
- Experimental Validation : Brominate the compound (NBS, AIBN) and characterize regiochemistry via ; C-3 substitution is favored due to electron-rich imidazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
